molecular formula C6H10O7 B12072491 2-keto-L-gluconate CAS No. 91548-32-2

2-keto-L-gluconate

Cat. No.: B12072491
CAS No.: 91548-32-2
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-UHFFFAOYSA-N
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Description

2-Keto-L-gluconate (2-KLG), also known as 2-keto-L-gulonic acid, is a critical biochemical intermediate with the molecular formula C₆H₁₀O₇ and a molecular weight of 194.14 g/mol . It is classified as a sugar acid and derivative and serves as the direct precursor for the industrial synthesis of L-ascorbic acid (Vitamin C) . This role makes it an indispensable compound in biotechnology and fermentation research, particularly in the study and optimization of the classic two-step fermentation process used for large-scale Vitamin C production . In its primary research application, 2-keto-L-gluconate is the committed precursor in the Reichstein synthesis pathway, where it undergoes esterification and lactonization to form Vitamin C . The compound is biologically produced from L-sorbose in a mixed-culture fermentation process utilizing the bacterium Ketogulonicigenium vulgare . A key research focus involves investigating the symbiotic relationship between K. vulgare and associated bacteria like Bacillus megaterium , which are essential for stimulating the growth of K. vulgare and enhancing the yield of 2-KLG, despite not metabolizing L-sorbose or producing the acid themselves . The enzymatic conversion is primarily driven by sorbose/sorbosone dehydrogenases (SSDHs) and sorbosone dehydrogenase (SNDH) in K. vulgare , which utilize pyrroloquinoline quinone (PQQ) as a coenzyme . Current research is heavily focused on metabolic engineering and developing novel screening methods to improve 2-KLG production. Strategies include constructing recombinant E. coli strains expressing key dehydrogenases from K. vulgare to establish a one-step fermentation system from sorbitol . Furthermore, advanced, high-throughput screening methods have been developed that detect 2-KLG by measuring changes in NADH fluorescence at 340 nm when the acid is degraded by 2-KLG reductase, enabling the rapid selection of high-yielding production strains . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C6H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859528
Record name Hex-2-ulosonic acid
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Molecular Weight

194.14 g/mol
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Physical Description

Solid
Record name 2-Keto-L-gluconate
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CAS No.

73803-83-5, 669-90-9, 91548-32-2, 342385-52-8
Record name 2-Hexulosonic acid
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Preparation Methods

Historical Development of Mixed-Culture Systems

The earliest industrial processes for 2KLG production relied on co-cultures of Pseudomonas striata and Gluconobacter oxydans, converting L-sorbose to 2KLG at yields of 30–37 g/L from initial L-sorbose concentrations of 70–100 g/L. This method, patented in the 1990s, faced limitations due to the high cost of L-sorbose, prompting research into alternative substrates like D-sorbitol. While Acetobacter, Bacterium, and Pseudomonas strains can oxidize D-sorbitol directly, early yields remained below 6 g/L.

A breakthrough emerged with the mixed culture of Pseudogluconobacter saccharoketogenes (DSM 4025) and Bacillus megaterium (DSM 4026), which achieved 40 g/L of 2KLG from L-sorbose. This process leveraged the complementary metabolic activities of the two strains: P. saccharoketogenes oxidized L-sorbose to 2KLG, while B. megaterium mitigated inhibitory byproducts.

Substrate Flexibility and Yield Optimization

Recent advancements enabled D-sorbitol as a feedstock by integrating Gluconobacter oxydans to first convert D-sorbitol to L-sorbose, followed by 2KLG production. This two-step approach achieved yields of 60–130 g/L, combining cost-effective D-sorbitol with high-yield L-sorbose conversion.

Table 1. Comparative Yields of 2KLG from Mixed Cultures

StrainsSubstrateYield (g/L)Conversion EfficiencySource
P. striata + G. oxydansL-sorbose30–3743–53%
P. saccharoketogenes + B. megateriumL-sorbose4034–54%
G. oxydans + P. saccharoketogenesD-sorbitol60–13046–72%

Metabolic Engineering for Pathway Optimization

Heterologous Expression of 2,5-Diketo-D-Gluconate Reductase

A landmark study engineered Erwinia herbicola to produce 2KLG by introducing the Corynebacterium gene encoding 2,5-diketo-D-gluconate reductase (2,5-DKGR). This enzyme stereoselectively reduces 2,5-diketo-D-gluconate (2,5-DKG) to 2KLG. When expressed under the E. coli trp promoter, recombinant E. herbicola converted glucose to 2KLG via endogenous 2,5-DKG production, achieving titers comparable to traditional fermentation.

Blocked Mutant Strains in Corynebacterium spp.

Corynebacterium sp. SHS0007 and its polysaccharide-negative mutant LP2 were engineered to eliminate competing pathways. By disrupting genes responsible for 2-keto-D-gluconate and 5-keto-D-gluconate synthesis, strain LP2 produced 2KLG at a 90.5 mol% yield from 2,5-DKG. The addition of D-glucose as a hydrogen donor was critical, supplying NADPH for 2,5-DKGR activity.

Key Enzymatic Reactions:

  • D-GlucoseGlucose DehydrogenaseD-Gluconate\text{D-Glucose} \xrightarrow{\text{Glucose Dehydrogenase}} \text{D-Gluconate}

  • D-GluconateGluconate Dehydrogenase2,5-DKG\text{D-Gluconate} \xrightarrow{\text{Gluconate Dehydrogenase}} \text{2,5-DKG}

  • 2,5-DKG+NADPH2,5-DKGR2KLG+NADP+\text{2,5-DKG} + \text{NADPH} \xrightarrow{\text{2,5-DKGR}} \text{2KLG} + \text{NADP}^+

High-Yield Fermentation Using Engineered Pseudomonas Strains

Two-Stage Semi-Continuous Fermentation

Pseudomonas plecoglossicida JUIM01 demonstrated exceptional 2KLG productivity in a two-stage system:

  • First Stage: Batch fermentation with 140 g/L glucose yielded 136.47 g/L 2KLG in 24 hours.

  • Second Stage: Semi-continuous cycles with 400 g/L glucose achieved sustained productivity of 10.00 g/(L·h).

Table 2. Performance of P. plecoglossicida JUIM01 in Two-Stage Fermentation

ParameterFirst StageSecond Stage
Initial Glucose (g/L)140400
2KLG Titer (g/L)136.47486*
Fermentation Time (h)2416
Productivity (g/(L·h))5.6910.00
*Data extrapolated from Shi et al. (2015) via.

pH and Nutrient Optimization

Maintaining pH at 4.3–6.7 and supplementing corn syrup (7.5 g/L), urea (0.15 g/L), and CaCO₃ (39 g/L) stabilized cell viability and enzyme activity during prolonged fermentation .

Chemical Reactions Analysis

Types of Reactions: 2-Keto-L-gluconate undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various keto acids and esters, which are valuable intermediates in the synthesis of other chemicals and pharmaceuticals.

Scientific Research Applications

Biotechnological Applications

Production of Ascorbic Acid
2KGA serves as an intermediate in the Reichstein process for synthesizing L-ascorbic acid (vitamin C). The conversion of D-glucose to calcium 2-keto-L-gulonate through microbial fermentation is a critical step in this synthesis. A two-stage fermentation system has been successfully employed to convert D-glucose into calcium 2-keto-L-gulonate with high yields. For instance, a mutant strain of Erwinia sp. was utilized to achieve a yield of 84.6% from D-glucose .

Microbial Fermentation
The predominant method for producing 2KGA is microbial fermentation, utilizing strains such as Pseudomonas fluorescens, Serratia marcescens, and Klebsiella pneumoniae. These organisms have demonstrated varying efficiencies in converting glucose into 2KGA. For example, Pseudomonas fluorescens AR4 achieved a production level of 444.96 g/L with a productivity of 6.74 g/L·h in semi-continuous fermentation .

Enzymatic Reactions
Enzymatic processes involving aldo-keto reductases have been identified that can reduce 2-keto-L-gulonic acid to L-idonic acid, showcasing the potential for enzymatic applications in metabolic pathways. The enzyme Vv2KGR from grapevine efficiently catalyzes this reaction, indicating potential biotechnological applications in metabolic engineering .

Agricultural Applications

Stress Resistance in Plants
Recent studies have shown that the application of 2KGA can enhance stress resistance in plants. For instance, experiments with Brassica campestris ssp. chinensis demonstrated that treatment with 2KGA improved leaf and root biomass while increasing levels of metabolites associated with stress resistance. This application suggests that 2KGA could be used as a biostimulant to enhance plant growth under adverse conditions .

Food Industry Applications

Food Preservation
The antioxidant properties of 2KGA make it a valuable additive in the food industry for preserving food quality and extending shelf life. Its ability to reduce oxidative stress in food products can help maintain flavor and nutritional value.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Results
BiotechnologicalIntermediate in L-ascorbic acid synthesis via microbial fermentationUp to 84.6% yield from D-glucose
Microbial FermentationHigh-efficiency production using various strainsUp to 444.96 g/L production
Enzymatic ReactionsReduction of 2-keto-L-gulonic acid to L-idonic acidEfficient catalysis by Vv2KGR
AgriculturalEnhances plant stress resistanceImproved biomass and metabolite levels
Food IndustryAntioxidant properties for food preservationMaintains flavor and nutritional value

Case Studies

  • Two-Stage Fermentation System
    A study focused on producing calcium 2-keto-L-gulonate from D-glucose using a two-stage fermentation system demonstrated significant efficiency improvements. The process involved first converting D-glucose into calcium 2,5-diketo-D-gluconate followed by its reduction to calcium 2-keto-L-gulonate using mutant strains, achieving an average yield of 106.3 mg/mL over four fermentations .
  • Stress Resistance Enhancement
    Research on the effects of 2KGA on Brassica campestris indicated that its application significantly improved plant resilience against salt stress, leading to enhanced growth metrics and reduced oxidative damage markers like malondialdehyde .

Mechanism of Action

The mechanism of action of 2-keto-L-gluconate involves its participation in various biochemical pathways. In microbial systems, it is converted to other metabolites through enzymatic reactions. For example, in the production of vitamin C, 2-keto-L-gluconate is an intermediate that undergoes further transformations to yield the final product . The molecular targets and pathways involved include specific enzymes such as 2-keto-L-gulonate reductase and L-idonate 5-dehydrogenase .

Comparison with Similar Compounds

Stereoisomers: 2-Keto-D-Gluconate vs. 2-Keto-L-Gluconate

  • Structural Difference : The distinction lies in the stereochemical configuration at the chiral centers. 2-Keto-D-gluconate is the D-enantiomer, while 2-keto-L-gluconate is the L-form.
  • Enzymatic Specificity : The enzyme 2-ketoaldonate reductase from Brevibacterium ketosoreductum preferentially reduces 2-keto-D-gluconate to D-gluconate, whereas 2-keto-L-gluconate is reduced to L-idonate. This stereospecificity highlights divergent metabolic fates .

2,5-Diketo-D-Gluconate (25DKG)

  • Role in Biosynthesis : 2,5-Diketo-D-gluconate is a precursor in microbial pathways. Enzymes DkgA (AKR5C2) and DkgB (AKR3F2) from E. coli catalyze its reduction to 2-keto-L-gluconate, a key step in ascorbic acid production .
  • Substrate Specificity : Unlike 2-keto-L-gluconate, 25DKG is a diketone, making it a branching point for multiple metabolic routes, including pathways leading to D-gluconate or L-idonate .

5-Keto-D-Gluconate

  • Enzymatic Conversion : 2-Ketoaldonate reductase reduces 2,5-diketo-D-gluconate to 5-keto-D-gluconate, which is further metabolized to industrially relevant compounds like D-gluconate .

Methyl 2-Keto-L-Gulonate

  • Derivative Role : Methyl 2-keto-L-gulonate (C₇H₁₂O₇) is an esterified form critical in the Reichstein process for vitamin C synthesis. It is synthesized from 2-keto-L-gluconate and undergoes further chemical modifications to yield ascorbic acid .
  • Physicochemical Properties : Compared to 2-keto-L-gluconate, this derivative has higher molecular weight (208.17 g/mol), boiling point (495.4°C), and lipophilicity (LogP = -2.06), influencing its solubility and stability in industrial processes .

Functional Comparison with Non-Keto Gluconate Derivatives

Calcium Gluconate

  • Structure: Calcium gluconate (C₁₂H₂₂CaO₁₄·H₂O) is a non-keto salt of gluconic acid.
  • Applications : Widely used in medicine for treating hypocalcemia and as a stabilizer in food and pharmaceuticals. Unlike 2-keto-L-gluconate, it lacks a keto group, reducing its chelating strength in alkaline conditions .

Potassium Gluconate

  • Role: Primarily used as a potassium supplement. Its non-keto structure limits its utility in high-pH chelation compared to 2-keto-L-gluconate .

Metabolic and Industrial Relevance

Metabolic Pathways

  • Vitamin C Biosynthesis : 2-Keto-L-gluconate is a precursor in the two-step fermentation process, achieving ~60% yield in optimized microbial systems .
  • Disease Associations : Elevated 2-keto-L-gluconate levels correlate with dysregulated glucose metabolism in muscle myopathies, such as Wooden Breast disease in poultry, where it accumulates alongside trehalose and ascorbate .

Chelation Efficiency

  • Metal Binding: 2-Keto-L-gluconate outperforms non-keto gluconates in alkaline environments, making it ideal for industrial descaling agents .

Biological Activity

2-Keto-L-gluconate (2KLG) is a significant organic compound that plays an essential role in various biological processes, particularly in plants and microbial metabolism. This article explores its biological activity, including its metabolic pathways, effects on plant stress responses, and potential applications in agriculture and biotechnology.

2KLG, also known as 2-dehydro-L-idonate or 2-ketoidonate, belongs to the class of sugar acids and derivatives. Its chemical formula is C6H10O7\text{C}_6\text{H}_{10}\text{O}_7 . This compound is primarily produced through the oxidation of glucose and serves as a precursor in the synthesis of ascorbic acid (vitamin C) .

Table 1: Basic Properties of 2-Keto-L-gluconate

PropertyValue
Molecular FormulaC₆H₁₀O₇
Molecular Weight174.14 g/mol
ClassificationSugar Acid
Biological RoleMetabolite in plants and microbes

Microbial Metabolism

In microbial systems, 2KLG is produced via the oxidation of D-glucose by specific enzymes. The primary pathway involves glucose being oxidized to gluconic acid, which is further converted to 2-keto-gluconate through the action of dehydrogenases . Notably, Gluconobacter oxydans is a key microorganism utilized for this transformation due to its high efficiency in producing gluconic acid and its derivatives .

Enzymatic Activity

Research has identified various enzymes involved in the metabolism of 2KLG:

  • 2-Ketoaldonate Reductase : Converts 2KLG to L-idonic acid using NAD(P)H as a cofactor .
  • Dehydrogenases : Facilitate the oxidation of 2KLG to produce other keto acids like 5-keto-gluconate .

Table 2: Enzymes Involved in 2-Keto-L-gluconate Metabolism

EnzymeReactionSource Organism
2-Ketoaldonate Reductase2KLG → L-idonic acidEscherichia coli
Gluconate DehydrogenaseD-gluconate → 2KLGGluconobacter oxydans
5-Keto-gluconate DehydrogenaseD-gluconate → 5-keto-gluconateGluconobacter oxydans

Stress Resistance

Recent studies have highlighted the role of 2KLG in enhancing plant resistance to salt stress. An experiment conducted on Brassica campestris ssp. chinensis demonstrated that exogenous application of 2KLG significantly improved leaf and root biomass under salt stress conditions (100 mM NaCl). The treatment led to increased levels of metabolites and antioxidant enzymes while decreasing harmful compounds like hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), indicating reduced oxidative stress .

The beneficial effects of 2KLG on plants are attributed to:

  • Enhanced Antioxidant Activity : Increased activity of superoxide dismutase (SOD), ascorbate peroxidase (APX), and catalase (CAT) was observed following treatment with 2KLG .
  • Improved Photosynthesis : Higher chlorophyll content and carotenoid levels were recorded, positively correlating with increased photosynthetic efficiency .

Table 3: Effects of 2-Keto-L-gluconate on Plant Stress Responses

ParameterControl Group2KLG Treatment
Leaf BiomassLowHigh
Root BiomassLowHigh
H₂O₂ LevelsHighReduced
MDA LevelsHighReduced
SOD ActivityBaselineIncreased

Case Study: Salt Stress Resistance in Plants

A study demonstrated that applying 2KLG improved the growth of non-heading Chinese cabbage under saline conditions. The results indicated that the compound not only enhanced biomass but also modulated gene expression related to ascorbic acid biosynthesis, suggesting a complex interplay between stress response mechanisms and metabolic pathways .

Case Study: Microbial Production

Research has focused on optimizing microbial fermentation processes for producing vitamin C precursors like 2KLG. A novel high-throughput screening method was developed to identify strains with enhanced production capabilities, showcasing the potential for industrial applications in vitamin C synthesis .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 2-keto-L-gluconate in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS/MS) is widely used for quantification due to its specificity for keto-acids. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C}-NMR) confirms the stereochemistry and oxidation state. In metabolomic studies, tandem MS platforms are preferred for high-throughput screening, as demonstrated in murine serum metabolite profiling . Calibration curves should be prepared using synthetic standards, and recovery experiments (spiked samples) are critical for accuracy validation .

Q. How does 2-keto-L-gluconate function as a chelating agent, and what experimental setups are used to study its metal-binding properties?

  • Methodological Answer : Its chelation capacity arises from its α-keto carboxylate structure, which binds divalent cations (e.g., Ca2+^{2+}, Fe3+^{3+}) in alkaline conditions. Titration calorimetry (ITC) or spectrophotometric titration (e.g., using arsenazo III for calcium) quantifies binding constants (KdK_d). Competitive assays with EDTA can benchmark its efficacy. For in vitro studies, buffer pH must be tightly controlled (pH 8–10) to mimic alkaline environments where chelation is optimal .

Q. What metabolic pathways involve 2-keto-L-gluconate, and how can isotopic labeling trace its flux?

  • Methodological Answer : 2-Keto-L-gluconate is an intermediate in L-ascorbic acid biosynthesis via the Reichstein pathway. 13C^{13}\text{C}-labeled glucose can be fed to microbial cultures (e.g., E. coli or Gluconobacter), and isotopic enrichment in downstream metabolites is tracked via LC-MS. Knockout strains (e.g., dkgA/dkgB mutants) help validate pathway specificity .

Advanced Research Questions

Q. How can contradictory data on 2-keto-L-gluconate’s role in disease models be resolved?

  • Methodological Answer : In murine studies, conflicting results (e.g., serum concentration variations under dietary interventions) may arise from gut microbiota heterogeneity or sampling timepoints. Standardized protocols for sample collection (e.g., fasting duration) and multi-omics integration (metabolomics + metagenomics) can clarify host-microbe interactions. Replicating experiments across cohorts and using littermate controls reduce variability .

Q. What strategies optimize microbial production of 2-keto-L-gluconate for ascorbic acid synthesis?

  • Methodological Answer : Engineered E. coli strains overexpressing 2,5-diketo-D-gluconate reductase (e.g., dkgA from Corynebacterium) enhance yield. Fed-batch fermentation with controlled glucose feed rates prevents catabolite repression. CRISPR-Cas9-mediated promoter tuning (e.g., trc or T7 systems) balances enzyme expression. Comparative transcriptomics identifies metabolic bottlenecks, such as NADPH availability during reduction steps .

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